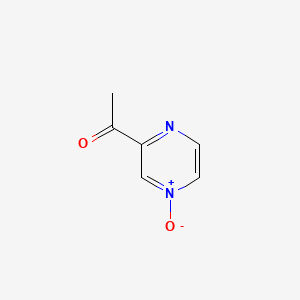
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is also known by its synonym, 5H-Cyclopenta[c]pyridine, 6,7-dihydro-4,6-dimethyl . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with a nitrile compound in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
5H-2-Pyrindine,6,7-dihydro-: This compound shares a similar structure but lacks the dimethyl substitutions.
Cyclopenta[c]pyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
113511-33-4 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.221 |
IUPAC名 |
4,6-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H13N/c1-7-3-9-6-11-5-8(2)10(9)4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
YRPUMBYOZOUHHR-UHFFFAOYSA-N |
SMILES |
CC1CC2=CN=CC(=C2C1)C |
同義語 |
5H-2-Pyrindine,6,7-dihydro-4,6-dimethyl-(6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
